N-benzylpyrrolidine-1-carbothioamide
Description
Properties
IUPAC Name |
N-benzylpyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHFHEZVLKIKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Crystallographic Features
Table 1: Comparative Crystallographic Data
Key Observations:
- N-Phenyl Derivative : Exhibits simpler intermolecular N–H⋯S interactions, creating a layered structure without polymerization .
- N-Methyl Derivative : Displays intramolecular H-bonding (N–H⋯S and C–H⋯S), leading to zigzag polymeric chains along the a-axis . This structural motif enhances thermal stability and influences solubility.
Reactivity and Functional Group Influence
- Methyl Group (N-Methyl): The smaller substituent allows closer packing in the crystal lattice, facilitating stronger intermolecular interactions . Benzyl Group (Hypothetical N-Benzyl): The benzyl group combines aromaticity with flexibility, which may enhance π-π stacking interactions while moderating steric effects compared to phenyl.
Q & A
Q. What are the established synthetic routes for N-benzylpyrrolidine-1-carbothioamide, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and benzyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate) . For example, N-phenylpyrrolidine-1-carbothioamide analogs are synthesized via reactions between 1-isothiocyanatobenzene and pyrrolidine under ambient conditions . Optimization may involve solvent selection (polar aprotic solvents like DMF), temperature control (room temperature to 60°C), and stoichiometric adjustments to minimize side reactions. Purity validation via HPLC or NMR is critical .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves the structure. For related compounds (e.g., N-phenylpyrrolidine-1-carbothioamide), intermolecular N–H⋯S hydrogen bonds and van der Waals interactions contribute to lattice stability . Envelope conformations in the pyrrolidine ring and dihedral angles between aromatic/heterocyclic moieties are key structural features .
Q. Which analytical techniques are most reliable for characterizing N-benzylpyrrolidine-1-carbothioamide?
- SC-XRD : For absolute conformation and bond-length validation .
- NMR (¹H/¹³C) : To confirm proton environments and detect impurities .
- HPLC-MS : For purity assessment and molecular-weight verification .
- FT-IR : To identify thiocarbonyl (C=S) stretches (~1200–1050 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the benzyl/pyrrolidine groups) affect the compound’s physicochemical properties and bioactivity?
Substituents alter electronic distribution and steric effects. For example:
- Electron-withdrawing groups on the benzyl ring may enhance electrophilicity, impacting reactivity in cross-coupling reactions .
- Pyridine-containing analogs (e.g., N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide) show varied biological activity due to improved hydrogen-bonding capacity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .
Q. What strategies resolve contradictions in reported synthesis yields or purity across studies?
- Replicate conditions : Ensure identical reagents, solvents, and equipment (e.g., inert atmosphere for moisture-sensitive steps) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation).
- Statistical design : Apply response-surface methodology (RSM) to optimize variables like temperature and catalyst loading .
Q. How can computational modeling predict the stability and reactivity of N-benzylpyrrolidine-1-carbothioamide derivatives?
- DFT calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in aqueous/organic media .
- Crystal packing prediction : Tools like Mercury (CCDC) model lattice energies based on intermolecular interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during thiocarbonyl formation .
- Process monitoring : In-line FTIR or Raman spectroscopy for real-time enantiomer tracking .
Methodological Considerations
Q. How to validate the absence of polymorphic forms in crystallized N-benzylpyrrolidine-1-carbothioamide?
- PXRD : Compare experimental patterns with simulated data from SC-XRD .
- DSC/TGA : Detect thermal events (melting/recrystallization) indicative of polymorphs .
- Slurry experiments : Expose the compound to multiple solvents to induce phase transitions .
Q. What safety protocols are essential for handling N-benzylpyrrolidine-1-carbothioamide in the laboratory?
- PPE : Gloves, goggles, and respirators for dust control .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported hydrogen-bonding motifs for similar thiocarbamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
